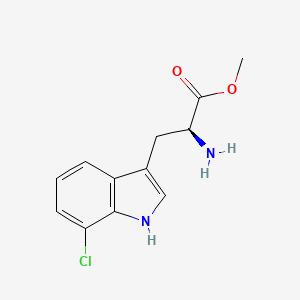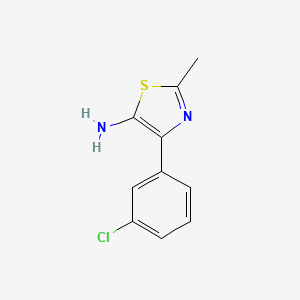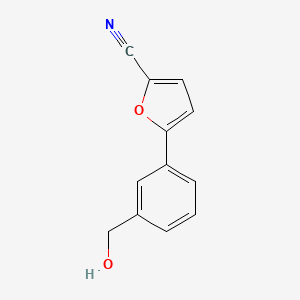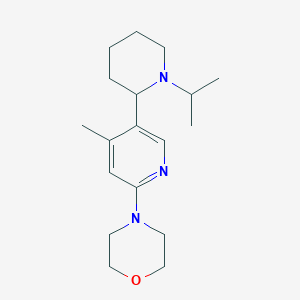
Tryptophan, 7-chloro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophan, 7-chloro-, methyl ester: is a derivative of the amino acid tryptophan, where a chlorine atom is substituted at the 7th position of the indole ring, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tryptophan, 7-chloro-, methyl ester typically involves the chlorination of tryptophan followed by esterification. One common method is the reaction of tryptophan with thionyl chloride to introduce the chlorine atom at the 7th position. The resulting 7-chlorotryptophan is then reacted with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tryptophan, 7-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent tryptophan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Regeneration of the parent tryptophan derivative.
Substitution: Formation of various substituted tryptophan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tryptophan, 7-chloro-, methyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its modified structure can help elucidate the role of tryptophan residues in proteins.
Medicine: It is also explored for its potential anti-cancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of tryptophan, 7-chloro-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine substitution and esterification modify its binding affinity and specificity. For example, it can inhibit enzymes that metabolize tryptophan by competing with the natural substrate, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Tryptophan methyl ester: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
7-Chlorotryptophan: Similar structure but without esterification, affecting its solubility and reactivity.
Other halogenated tryptophan derivatives: Such as 7-bromotryptophan, which may have different reactivity and biological activity due to the different halogen atom.
Uniqueness: Tryptophan, 7-chloro-, methyl ester is unique due to the combination of chlorine substitution and esterification. This dual modification enhances its chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3/t10-/m0/s1 |
Clé InChI |
WCSCFRDQHOTFSS-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CNC2=C1C=CC=C2Cl)N |
SMILES canonique |
COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)




![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)




